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Compound of Interest

Compound Name: Bromo-PEG4-bromide

Cat. No.: B1667893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromo-PEG4-bromide is a homobifunctional crosslinker that is valuable for covalently linking

small molecules to biologics such as proteins, peptides, and antibodies. Its structure features

two terminal bromide groups, which are excellent leaving groups for nucleophilic substitution

reactions, particularly with thiol groups found in cysteine residues. The tetraethylene glycol

(PEG4) spacer is hydrophilic, which helps to increase the solubility of the resulting conjugate in

aqueous media and can improve the pharmacokinetic properties of the final product.[1][2] This

linker is particularly useful in the synthesis of Antibody-Drug Conjugates (ADCs) and

Proteolysis Targeting Chimeras (PROTACs).[3]

These application notes provide an overview of the use of Bromo-PEG4-bromide in

bioconjugation, including detailed protocols for common applications, and a summary of key

reaction parameters.

Chemical Properties and Reaction Mechanism
Bromo-PEG4-bromide reacts with nucleophiles, most notably with the thiol side chain of

cysteine residues, to form a stable thioether bond. The reaction proceeds via an S_N2

mechanism where the thiol group acts as the nucleophile, displacing the bromide leaving

group.
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Key Properties of Bromo-PEG4-bromide:

Property Value Reference

Molecular Formula C₁₀H₂₀Br₂O₄ [2]

Molecular Weight 364.07 g/mol [3]

Appearance Colorless to light yellow liquid N/A

Solubility
Soluble in organic solvents like

DMF and DMSO
N/A

Storage
Store at -20°C for long-term

stability
[2]

Applications
The primary applications of Bromo-PEG4-bromide in bioconjugation include:

Linking Thiol-Containing Small Molecules to Proteins: This is a common strategy for

attaching drugs, imaging agents, or other functional molecules to antibodies or other proteins

with available cysteine residues.

Synthesis of PROTACs: Bromo-PEG4-bromide can serve as the linker to connect a target

protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[3]

Intramolecular and Intermolecular Crosslinking: The bifunctional nature of the linker allows

for the crosslinking of thiol groups within a single protein or between different protein

subunits.

Experimental Protocols
The following protocols are representative examples of how Bromo-PEG4-bromide can be

used in bioconjugation. Note: These are general guidelines and optimization of reaction

conditions (e.g., molar ratios, concentration, reaction time, and temperature) is recommended

for each specific application.
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Protocol 1: General Procedure for Conjugating a Thiol-
Containing Small Molecule to a Protein
This protocol describes the conjugation of a small molecule with a free thiol group to a protein

containing surface-accessible cysteine residues.

Materials:

Protein with accessible cysteine residues

Thiol-containing small molecule

Bromo-PEG4-bromide

Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 7.0-8.0, degassed

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) if

reduction of disulfide bonds is required

Quenching Reagent: L-cysteine or 2-mercaptoethanol

Purification System: Size-exclusion chromatography (SEC) or dialysis equipment

Analytical Instruments: UV-Vis spectrophotometer, HPLC, Mass Spectrometer (MS)

Procedure:

Protein Preparation (if necessary):

If the protein's cysteine residues are involved in disulfide bonds, they must first be

reduced.

Dissolve the protein in Reaction Buffer.

Add a 10-50 fold molar excess of TCEP or DTT.

Incubate at 37°C for 30-60 minutes.
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Remove the excess reducing agent using a desalting column equilibrated with degassed

Reaction Buffer.

Reaction Setup:

Immediately before use, prepare a stock solution of Bromo-PEG4-bromide (e.g., 10-20

mM) in an anhydrous organic solvent such as DMF or DMSO.

Prepare a stock solution of the thiol-containing small molecule in a compatible solvent.

In a reaction vessel, add the protein solution.

Add the thiol-containing small molecule to the protein solution at a desired molar ratio.

Add the Bromo-PEG4-bromide stock solution to the reaction mixture. A molar excess of

the linker over the small molecule is typically used to favor the formation of the small

molecule-linker intermediate first.

Conjugation Reaction:

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with

gentle stirring.

Monitor the reaction progress by HPLC or LC-MS if possible.

Quenching the Reaction:

Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react

with any unreacted Bromo-PEG4-bromide.

Incubate for 30 minutes at room temperature.

Purification:

Purify the protein conjugate from excess reagents and byproducts using size-exclusion

chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g.,

PBS).
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Characterization:

Determine the protein concentration using a standard protein assay (e.g., BCA or

absorbance at 280 nm).

Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight.

Determine the degree of labeling (DOL) using mass spectrometry (e.g., ESI-MS or MALDI-

TOF).

Diagram of Experimental Workflow:

Preparation

Reaction Analysis
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Mix & IncubateThiol-Small Molecule

Bromo-PEG4-bromide

Quench Reaction Purification (SEC/Dialysis) Characterization (MS, HPLC)

Click to download full resolution via product page

Caption: General workflow for conjugating a thiol-containing small molecule to a protein.

Protocol 2: Synthesis of a PROTAC using Bromo-PEG4-
bromide
This protocol provides a representative two-step synthesis for a PROTAC, where one ligand is

first attached to the Bromo-PEG4-bromide linker, followed by conjugation to the second

ligand.
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Materials:

Ligand 1 (e.g., with a nucleophilic group like a thiol or amine)

Ligand 2 (e.g., with a nucleophilic group)

Bromo-PEG4-bromide

Anhydrous solvents (e.g., DMF, DMSO)

Base (e.g., DIPEA, K₂CO₃)

Purification system (e.g., flash column chromatography, preparative HPLC)

Analytical instruments (e.g., LC-MS, NMR)

Procedure:

Step 1: Synthesis of Ligand 1-PEG4-bromide Intermediate

Dissolve Ligand 1 (1.0 eq) in anhydrous DMF.

Add a suitable base (e.g., DIPEA, 3.0 eq) if required to deprotonate the nucleophile on

Ligand 1.

Add Bromo-PEG4-bromide (1.2 eq) to the solution.

Stir the reaction mixture at room temperature or elevated temperature (e.g., 60°C) for 16-24

hours under an inert atmosphere (e.g., nitrogen).

Monitor the reaction progress by LC-MS.

Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with

water and brine).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the Ligand 1-

PEG4-bromide intermediate.

Step 2: Synthesis of the Final PROTAC

Dissolve the Ligand 1-PEG4-bromide intermediate (1.0 eq) and Ligand 2 (1.1 eq) in

anhydrous DMF.

Add a suitable base (e.g., DIPEA, 3.0 eq).

Heat the reaction mixture (e.g., 80°C) and stir for 12-24 hours under an inert atmosphere.

Monitor the reaction progress by LC-MS.

Upon completion, cool the reaction mixture and perform an aqueous workup.

Purify the final PROTAC by preparative HPLC.

Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

Diagram of PROTAC Synthesis Workflow:

Ligand 1

Ligand 1-PEG4-Br

Step 1

Bromo-PEG4-bromide
Final PROTAC

Step 2

Ligand 2

Click to download full resolution via product page

Caption: Two-step synthesis of a PROTAC using Bromo-PEG4-bromide.

Quantitative Data Summary
Due to the lack of specific published data for Bromo-PEG4-bromide, the following table

provides representative reaction conditions for similar thiol-reactive linkers. These should be
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considered as a starting point for optimization.

Parameter
Recommended
Range/Value

Notes

pH 7.0 - 8.0
Balances thiol reactivity with

potential side reactions.

Molar Excess of Linker
5 - 20 fold (over

protein/peptide)

Higher excess can drive the

reaction to completion but may

require more extensive

purification.

Reaction Temperature
Room Temperature (20-25°C)

or 4°C

Lower temperatures can be

used for sensitive proteins over

a longer incubation period.

Reaction Time 2 - 16 hours

Dependent on temperature,

pH, and reactivity of the

specific thiol.

Protein Concentration 1 - 10 mg/mL

Higher concentrations can

increase reaction rates but

may also lead to aggregation.

Troubleshooting
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Problem Possible Cause Suggested Solution

Low Conjugation Efficiency

- Incomplete reduction of

disulfides- Low molar excess

of linker- Suboptimal pH- Thiol

oxidation

- Ensure complete reduction

and removal of reducing

agent.- Increase the molar

ratio of Bromo-PEG4-bromide.-

Optimize the reaction pH within

the 7.0-8.0 range.- Use

degassed buffers.

Protein Aggregation

- High protein concentration-

Hydrophobicity of the small

molecule

- Decrease the protein

concentration.- Optimize buffer

conditions (e.g., add

stabilizers).

Non-specific Labeling

- Reaction with other

nucleophilic residues (e.g.,

amines)

- Maintain the pH below 8.0 to

favor thiol reactivity over amine

reactivity.

Conclusion
Bromo-PEG4-bromide is a versatile homobifunctional linker for the conjugation of small

molecules to biologics. Its two reactive bromide groups and hydrophilic PEG spacer make it a

valuable tool in the development of ADCs, PROTACs, and other bioconjugates. The provided

protocols offer a foundation for utilizing this linker, and careful optimization of reaction

conditions will ensure successful and efficient conjugation for your specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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